1-(3-chlorophenyl)-N-(4-methoxybenzyl)-N-methylmethanesulfonamide
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Overview
Description
1-(3-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-N-methylmethanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-N-methylmethanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzene and 4-methoxybenzylamine.
Formation of Intermediate: The 3-chlorobenzene is reacted with chlorosulfonic acid to form 3-chlorobenzenesulfonyl chloride.
Coupling Reaction: The 3-chlorobenzenesulfonyl chloride is then reacted with 4-methoxybenzylamine in the presence of a base such as triethylamine to form the intermediate 1-(3-chlorophenyl)-N-[(4-methoxyphenyl)methyl]methanesulfonamide.
Methylation: Finally, the intermediate is methylated using methyl iodide in the presence of a base to yield the target compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions: 1-(3-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-N-methylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-N-methylmethanesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
- 1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Comparison: 1-(3-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-N-methylmethanesulfonamide is unique due to its sulfonamide moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C16H18ClNO3S |
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Molecular Weight |
339.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C16H18ClNO3S/c1-18(11-13-6-8-16(21-2)9-7-13)22(19,20)12-14-4-3-5-15(17)10-14/h3-10H,11-12H2,1-2H3 |
InChI Key |
CIQFGIVMQYIERN-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)S(=O)(=O)CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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